molecular formula C12H13ClN2O3 B1669848 Dazoxibenhydrochlorid CAS No. 74226-22-5

Dazoxibenhydrochlorid

Katalognummer: B1669848
CAS-Nummer: 74226-22-5
Molekulargewicht: 268.69 g/mol
InChI-Schlüssel: PVKDFUXBDJPRGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dazoxiben is an antithrombotic agent is a drug that reduces the formation of blood clots.

Wissenschaftliche Forschungsanwendungen

Treatment of Raynaud's Syndrome

Overview
Raynaud's syndrome is a condition that causes episodes of reduced blood flow to the fingers and toes, leading to pallor and discomfort. Dazoxiben has been evaluated for its efficacy in this condition due to its ability to inhibit thromboxane A2 production, which is known to contribute to vasoconstriction.

Clinical Trials
A double-blind trial involving twenty patients with severe Raynaud's syndrome assessed the effects of dazoxiben at a dosage of 400 mg per day over six weeks. The study found significant clinical improvements in symptoms, as measured by hand temperature and patient-reported outcomes. Notably, plasma thromboxane B2 levels were reduced, indicating the drug's mechanism of action . However, subsequent studies indicated mixed results regarding its efficacy, suggesting that while initial findings were promising, further research is needed to confirm long-term benefits .

Antiplatelet Effects

Mechanism of Action
Dazoxiben functions primarily as a thromboxane synthetase inhibitor, which reduces thromboxane A2 synthesis—a potent vasoconstrictor and platelet aggregator. This property positions it as a candidate for preventing thrombotic events.

Research Findings
In comparative studies, dazoxiben demonstrated a reduction in collagen-induced platelet aggregation but was less effective than acetylsalicylic acid (aspirin). While both drugs prolonged bleeding time, dazoxiben did not significantly alter plasma levels of thromboxane B2 after administration . This suggests that although dazoxiben has antiplatelet properties, its clinical utility may be limited compared to established therapies like aspirin.

Other Investigated Conditions

Dazoxiben has also been explored for various other medical conditions:

  • Sepsis : Initial studies suggested potential benefits in managing sepsis due to its effects on platelet function and vascular tone.
  • Adult Respiratory Distress Syndrome : The compound was evaluated for its role in modulating inflammatory responses.
  • Stable Angina : Research into its effects on coronary circulation and platelet aggregation has been conducted but lacks conclusive evidence .

Case Studies and Clinical Insights

StudyConditionFindings
UK-37248 TrialRaynaud's SyndromeSignificant improvement in symptoms; reduced plasma thromboxane B2 levels
Platelet Aggregation StudyGeneral Thrombotic RiskReduced collagen-induced aggregation; less effective than acetylsalicylic acid
Sepsis EvaluationSepsisPotential benefits noted; further studies required

Biochemische Analyse

Biochemical Properties

Dazoxiben hydrochloride plays a crucial role in biochemical reactions by inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction. This compound interacts with thromboxane synthase by binding to its active site, preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

Dazoxiben hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of thromboxane A2, which plays a role in cell signaling pathways related to platelet aggregation and vasoconstriction. This inhibition leads to reduced platelet aggregation and vasoconstriction, which can be beneficial in conditions like Raynaud’s syndrome and coronary heart disease. Additionally, Dazoxiben hydrochloride can impact gene expression and cellular metabolism by altering the levels of thromboxane A2 and other related molecules .

Molecular Mechanism

The molecular mechanism of Dazoxiben hydrochloride involves its inhibition of thromboxane synthase. By binding to the active site of thromboxane synthase, Dazoxiben hydrochloride prevents the conversion of prostaglandin H2 to thromboxane A2. This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. Additionally, Dazoxiben hydrochloride may influence gene expression by altering the levels of thromboxane A2 and other related molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dazoxiben hydrochloride can change over time. Studies have shown that Dazoxiben hydrochloride is stable and maintains its inhibitory effects on thromboxane synthase over extended periods. Its long-term effects on cellular function may vary depending on the specific conditions and experimental setups. In vitro and in vivo studies have demonstrated that Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction over time .

Dosage Effects in Animal Models

The effects of Dazoxiben hydrochloride vary with different dosages in animal models. Studies have shown that lower doses of Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction. Higher doses may lead to toxic or adverse effects, such as prolonged bleeding times and increased risk of hemorrhage. It is important to determine the optimal dosage of Dazoxiben hydrochloride to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

Dazoxiben hydrochloride is involved in metabolic pathways related to the inhibition of thromboxane synthase. It interacts with enzymes and cofactors involved in the production of thromboxane A2, such as prostaglandin H2. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the levels of thromboxane A2 and alters the metabolic flux of related molecules. This inhibition can lead to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

Dazoxiben hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of Dazoxiben hydrochloride within cells and tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Dazoxiben hydrochloride is crucial for its activity and function. It is primarily localized in cellular compartments where thromboxane synthase is present, such as the endoplasmic reticulum and other membrane-bound organelles. The targeting signals and post-translational modifications of Dazoxiben hydrochloride can direct it to specific compartments or organelles, ensuring its effective inhibition of thromboxane synthase and related biochemical processes .

Biologische Aktivität

Dazoxiben hydrochloride, a potent thromboxane synthetase inhibitor, has been the focus of various studies due to its significant biological activities, particularly in the context of vascular health and platelet aggregation. This article explores its mechanisms of action, clinical applications, and relevant research findings.

Dazoxiben functions primarily by inhibiting thromboxane A2 (TXA2) synthesis, a potent vasoconstrictor and inducer of platelet aggregation. By blocking the conversion of prostaglandin H2 (PGH2) to TXA2, it enhances the production of prostacyclin (PGI2), a potent vasodilator. This dual action results in reduced vasoconstriction and platelet aggregation, making it a valuable compound in managing conditions characterized by excessive vasoconstriction and thrombosis.

Raynaud's Syndrome

One of the most notable clinical applications of dazoxiben is in the treatment of Raynaud's syndrome. A double-blind trial involving 20 patients demonstrated significant clinical improvement in symptoms after six weeks of treatment with dazoxiben compared to placebo. Key findings from this study include:

  • Dosage : Patients received 400 mg/day.
  • Assessment : Clinical symptoms and hand temperature measurements were used for evaluation.
  • Results : Seven out of eleven patients treated with dazoxiben reported marked symptom improvement, while only one out of nine in the control group showed similar benefits .

Effects on Platelet Aggregation

Research indicates that dazoxiben reduces collagen-induced platelet aggregation but is less effective than aspirin (ASA). While ASA completely abolishes secondary ADP-induced aggregation, dazoxiben shows a partial effect, highlighting its role as an adjunct therapy in managing thrombotic conditions .

Study on Vasoconstriction

In a study evaluating the effects of dazoxiben on forearm vasoconstriction induced by cold stimulation, it was found that:

  • Vasodilation : Dazoxiben abolished both arterial and venous vasoconstriction.
  • Prostacyclin Production : It significantly increased the synthesis of 6-keto-PGF1α, an indicator of prostacyclin production, which was reduced in the presence of aspirin .

Data Tables

The following tables summarize key findings from clinical trials and studies involving dazoxiben:

Study Parameter Control Group Dazoxiben Group Significance (p-value)
Hand Temperature (°C)159 ± 73113 ± 57<0.01
Plasma TXB2 Levels (pg/ml)122 ± 5790 ± 20<0.01
Side Effects (n)12Not significant

Side Effects Observed

The side effects reported during trials were minimal and included:

  • Headache
  • Ankle swelling
  • Diarrhea
  • Nausea and vomiting .

Eigenschaften

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKDFUXBDJPRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78218-09-4 (Parent)
Record name Dazoxiben hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40225215
Record name Dazoxiben hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74226-22-5
Record name Dazoxiben hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74226-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazoxiben hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoxiben hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOXIBEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.3 g of 1-acetyl-3-[2-(4-ethoxycarbonylphenoxy)ethyl]imidazolium iodide in 100 ml of 2N-hydrochloric acid was heated at 80° C. for 2 hours. After cooling, the solution was treated with an activated charcoal and concentrated under reduced pressure. The residue were triturated with acetone and the resulting crystals were filtered and dried to obtain 0.64 g of 4-[2-(1-imidazolyl)ethoxy]benzoic acid hydrochloride (79.0% yield). Colorless granules.
Name
1-acetyl-3-[2-(4-ethoxycarbonylphenoxy)ethyl]imidazolium iodide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dazoxiben hydrochloride
Reactant of Route 2
Reactant of Route 2
Dazoxiben hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dazoxiben hydrochloride
Reactant of Route 4
Reactant of Route 4
Dazoxiben hydrochloride
Reactant of Route 5
Reactant of Route 5
Dazoxiben hydrochloride
Reactant of Route 6
Reactant of Route 6
Dazoxiben hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.